molecular formula C6H6F2N2O2 B13520714 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid

1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13520714
M. Wt: 176.12 g/mol
InChI Key: BKLMVULEVIHCQB-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, materials science, and agrochemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Electrophilic Substitution:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.

    Oxidation and Reduction: The imidazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various difluoroethylated imidazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing for better binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Uniqueness: 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid is unique due to its specific imidazole ring structure combined with the difluoroethyl group. This combination imparts distinct properties, such as enhanced lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C6H6F2N2O2

Molecular Weight

176.12 g/mol

IUPAC Name

1-(2,2-difluoroethyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C6H6F2N2O2/c7-5(8)2-10-1-4(6(11)12)9-3-10/h1,3,5H,2H2,(H,11,12)

InChI Key

BKLMVULEVIHCQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CC(F)F)C(=O)O

Origin of Product

United States

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